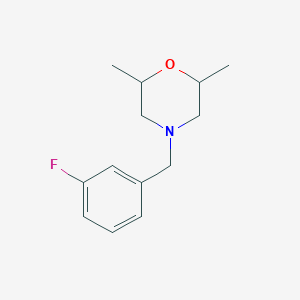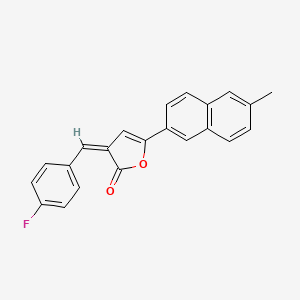
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as FBN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBN is a synthetic compound that belongs to the family of chalcones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood. However, studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits its anti-inflammatory, anti-oxidant, and anti-cancer properties by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits anti-inflammatory and anti-oxidant properties and can reduce the severity of inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is its ability to form stable complexes with various drugs, making it a potential drug delivery system. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone also exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a potential therapeutic agent. However, one of the limitations of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One direction is the further investigation of its potential applications in medicine, including its use as a drug delivery system and as a therapeutic agent for various diseases. Another direction is the further investigation of its potential applications in agriculture, including its use as a plant growth regulator and as a pesticide. Additionally, the further investigation of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone's mechanism of action and its biochemical and physiological effects can lead to a better understanding of its potential applications in various fields.
Métodos De Síntesis
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized using various methods, including Claisen-Schmidt condensation, solvent-free microwave-assisted synthesis, and ultrasonic-assisted synthesis. The Claisen-Schmidt condensation method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst, which results in the formation of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. The solvent-free microwave-assisted synthesis method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst under microwave irradiation. The ultrasonic-assisted synthesis method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst under ultrasonic irradiation.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been studied for its potential use as a plant growth regulator and as a pesticide. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been studied for its potential applications in material science, including its use as a fluorescent probe and as a precursor for the synthesis of various materials.
Propiedades
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO2/c1-14-2-5-17-12-18(7-6-16(17)10-14)21-13-19(22(24)25-21)11-15-3-8-20(23)9-4-15/h2-13H,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNRBARKFWZBTF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)F)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)F)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
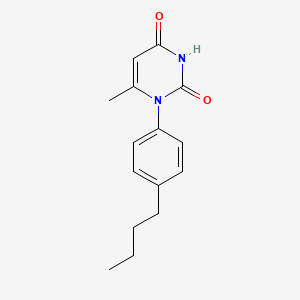
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
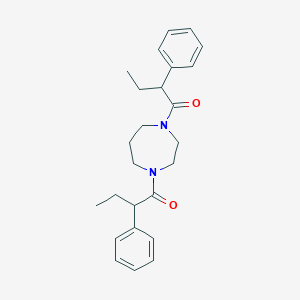
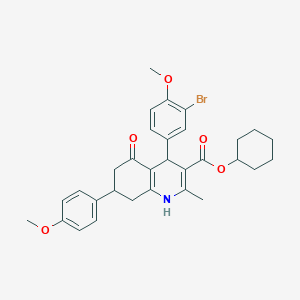
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
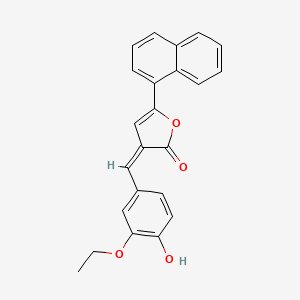
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)
